molecular formula C12H19ClFN5 B12231474 N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine

N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine

Cat. No.: B12231474
M. Wt: 287.76 g/mol
InChI Key: RCEVDVHSVWOBDE-UHFFFAOYSA-N
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Description

N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine is a pyrazole-derived compound characterized by two substituted pyrazole rings linked via a methylene bridge. The first pyrazole ring (position 1) is substituted with an ethyl group and a fluorine atom at positions 1 and 5, respectively, while the second pyrazole (position 4) features an isopropyl group at position 1 and an amine group at position 2.

Properties

Molecular Formula

C12H19ClFN5

Molecular Weight

287.76 g/mol

IUPAC Name

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-propan-2-ylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C12H18FN5.ClH/c1-4-17-12(13)10(6-15-17)5-14-11-7-16-18(8-11)9(2)3;/h6-9,14H,4-5H2,1-3H3;1H

InChI Key

RCEVDVHSVWOBDE-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)CNC2=CN(N=C2)C(C)C)F.Cl

Origin of Product

United States

Preparation Methods

The synthesis of N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine involves several steps. One common synthetic route includes the reaction of 1-ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde with 1-isopropyl-1H-pyrazol-4-amine under specific conditions. The reaction typically requires a solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) and may be catalyzed by acids or bases. Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Scientific Research Applications

N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes like Lm-PTR1, which is involved in the biosynthesis of essential biomolecules in parasites . The compound’s binding to these targets disrupts their normal function, leading to the inhibition of parasite growth and survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of fluorinated pyrazole amines, which are often tailored for enhanced pharmacokinetic properties or target specificity. Below is a comparative analysis with structurally related compounds:

Compound Name Substituents (Pyrazole 1) Substituents (Pyrazole 2) Fluorine Position Molecular Weight (g/mol) Key Differences/Implications
N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine (hydrochloride) 1-Ethyl, 5-Fluoro, 3-Methyl 1,5-Dimethyl 5 301.79 (free base) Methyl group at position 3 (Pyrazole 1) and dimethyl substitution (Pyrazole 2) may reduce steric hindrance compared to isopropyl. Hydrochloride salt improves solubility.
1-(2-fluoroethyl)-N-[(1-isobutyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine 1-Isobutyl 2-Fluoroethyl 2 (on ethyl chain) 301.79 Fluorine on an ethyl side chain (not the pyrazole core) may alter metabolic stability. Isobutyl substitution increases lipophilicity.
Abemaciclib (kinase inhibitor) 4-Ethylpiperazinylmethyl Benzimidazole core 5 (pyrimidine) 507.43 Larger heterocyclic core (pyrimidine-benzimidazole) and piperazinyl group enhance kinase selectivity. Fluorine at pyrimidine position 5 improves binding affinity.

Key Observations:

In contrast, fluorine on side chains (e.g., 2-fluoroethyl in ) primarily influences metabolic stability.

Substituent Effects: Isopropyl vs. Methyl: The isopropyl group in the target compound introduces greater steric bulk compared to dimethyl or methyl substituents in analogues , which may impact receptor accessibility. Ethyl vs.

Pharmacological Implications : Fluorinated pyrazoles like the target compound are often explored as kinase inhibitors. However, analogues such as Abemaciclib demonstrate that expanding the core structure (e.g., benzimidazole-pyrimidine) significantly improves target specificity and potency.

Biological Activity

N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its molecular formula C12H17N3C_{12}H_{17}N_3 with a specific structure that allows for interaction with biological targets. Its unique pyrazole moiety contributes to its biological activity, particularly in inhibiting certain kinases involved in cancer progression.

This compound functions primarily as a kinase inhibitor. Kinases play a crucial role in signaling pathways that regulate cell growth and division. By inhibiting these enzymes, the compound can potentially halt the proliferation of cancer cells.

Anticancer Activity

Recent studies have highlighted the compound's effectiveness against various cancer cell lines. Below is a summary of findings from relevant research:

Cell Line IC50 (µM) Mechanism
MCF73.79Induces apoptosis
SF-26812.50Cell cycle arrest
NCI-H46042.30Inhibition of proliferation

These values indicate the concentration required to inhibit 50% of cell viability, showcasing the compound's potency against breast cancer (MCF7) and lung cancer (NCI-H460) cell lines .

Inhibition of Kinases

The compound has demonstrated significant inhibition of several kinases critical to tumor growth:

Kinase IC50 (nM) Effect
Aurora-A0.16Cell cycle regulation
CDK20.95Inhibition of cell proliferation

These results suggest that this compound could serve as a promising candidate for targeted cancer therapies .

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of pyrazole derivatives, including this compound:

  • Study on MCF7 Cell Line : A recent investigation revealed that treatment with the compound led to significant apoptosis in MCF7 cells, with observable morphological changes consistent with programmed cell death.
  • In Vivo Studies : Animal models treated with the compound showed reduced tumor size compared to control groups, indicating its potential efficacy in vivo.

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